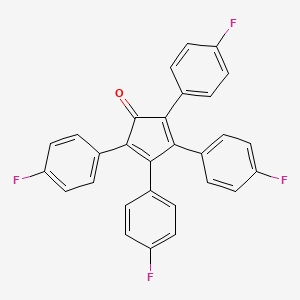
N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide is a chemical compound that belongs to the class of naphthalene carboxamides. This compound is characterized by the presence of two bromine atoms attached to the naphthalene ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide typically involves the reaction of 2,4-dibromonaphthalene with naphthalene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the overall production cost .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted naphthalene carboxamides with various functional groups.
Oxidation Reactions: Naphthoquinone derivatives.
Reduction Reactions: Dihydronaphthalene derivatives.
Scientific Research Applications
N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities. It is studied for its ability to inhibit certain enzymes and proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms and cancer cells. For example, it may inhibit protein kinases and histone deacetylases, which play crucial roles in cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-5-trifluoromethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- N-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide
- N-(4-Bromo-3-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide
Uniqueness
N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide is unique due to the presence of two bromine atoms on the naphthalene ring, which significantly enhances its reactivity and biological activity. This compound has shown promising results in antimicrobial and anticancer studies, making it a valuable candidate for further research and development .
Properties
CAS No. |
667904-88-3 |
|---|---|
Molecular Formula |
C21H13Br2NO |
Molecular Weight |
455.1 g/mol |
IUPAC Name |
N-(2,4-dibromonaphthalen-1-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H13Br2NO/c22-18-12-19(23)20(17-8-4-3-7-16(17)18)24-21(25)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,24,25) |
InChI Key |
OHMMVMDBTWQOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C4=CC=CC=C43)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)

![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)
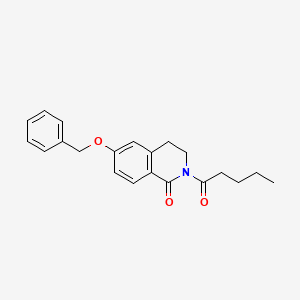
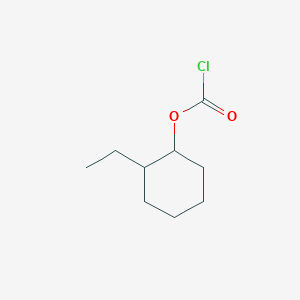

![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
![Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-](/img/structure/B12548444.png)
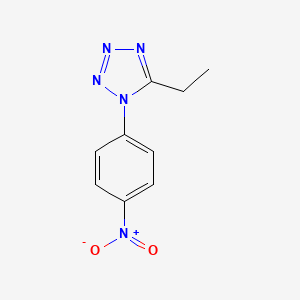
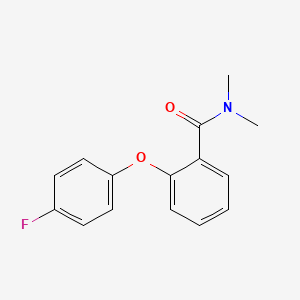
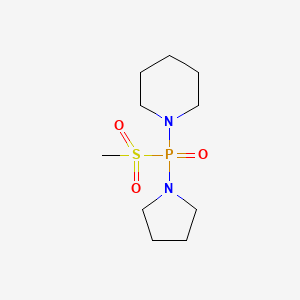

![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)
